N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound known for its unique structure and versatile applications. This compound features a combination of phosphine and thienoimidazole moieties, making it valuable in various fields such as catalysis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps:
Formation of the Thienoimidazole Core: The thienoimidazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a carbonyl compound under acidic conditions.
Attachment of the Phosphine Groups: The diphenylphosphinoethyl groups are introduced through a nucleophilic substitution reaction. This typically involves the reaction of diphenylphosphine with an appropriate alkyl halide in the presence of a base such as sodium hydride.
Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate product with a suitable carboxylic acid derivative under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphine groups can participate in substitution reactions, where they act as ligands in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Transition metal salts (e.g., palladium chloride, platinum chloride)
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Reduced thienoimidazole derivatives
Substitution: Metal-phosphine complexes
Scientific Research Applications
N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are employed in catalysis for various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with molecular targets through its phosphine and thienoimidazole groups. The phosphine groups can coordinate with metal ions, facilitating catalytic processes. The thienoimidazole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.
Bis(diphenylphosphino)ferrocene (DPPF): Another bidentate ligand known for its stability and versatility in forming metal complexes.
Triphenylphosphine (TPP): A monodentate ligand commonly used in organic synthesis and catalysis.
Uniqueness
N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its combination of phosphine and thienoimidazole functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler phosphine ligands like DPPE and TPP. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in both chemical and biological research.
Properties
CAS No. |
66561-97-5 |
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Molecular Formula |
C38H43N3O2P2S |
Molecular Weight |
667.8 g/mol |
IUPAC Name |
N,N-bis(2-diphenylphosphanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C38H43N3O2P2S/c42-36(24-14-13-23-35-37-34(29-46-35)39-38(43)40-37)41(25-27-44(30-15-5-1-6-16-30)31-17-7-2-8-18-31)26-28-45(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-12,15-22,34-35,37H,13-14,23-29H2,(H2,39,40,43) |
InChI Key |
YQGVXWZSNIQEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCP(C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)N2 |
Origin of Product |
United States |
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